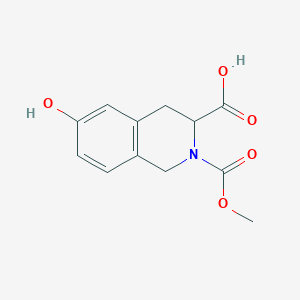
6-Hydroxy-2-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Übersicht
Beschreibung
6-Hydroxy-2-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C12H13NO5 and its molecular weight is 251.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-Hydroxy-2-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a tetrahydroisoquinoline core with specific substituents that influence its biological activity. The structural formula can be represented as follows:
This structure is crucial for its interaction with biological targets.
Antiviral Activity
Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit antiviral properties. For instance, studies have shown that certain tetrahydroisoquinoline derivatives can inhibit the NS3 protease of the hepatitis C virus (HCV), a key target in antiviral therapy. The structural modifications in these compounds enhance their binding affinity and potency against HCV protease, with some derivatives showing inhibition constants (K_i) in the low micromolar range .
Anticancer Properties
Tetrahydroisoquinolines have been studied for their potential anticancer effects. The compound has been associated with the inhibition of apoptosis inhibitors (IAPs), which are crucial in cancer cell survival. By antagonizing IAPs, these compounds may promote apoptosis in cancer cells, offering a novel approach to cancer treatment .
Antibacterial Activity
The antibacterial activity of tetrahydroisoquinoline derivatives has also been explored. Compounds within this class have shown moderate activity against various bacterial strains, suggesting their potential use in treating bacterial infections .
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors:
- Inhibition of Viral Proteases : The compound's structure allows it to bind effectively to viral proteases, disrupting the viral life cycle.
- Modulation of Apoptosis Pathways : By targeting IAPs, the compound can induce apoptosis in cancer cells.
- Antibacterial Mechanisms : The exact mechanisms remain under investigation but may involve interference with bacterial cell wall synthesis or function.
Study 1: Antiviral Efficacy
A study published in ACS Publications investigated various tetrahydroisoquinoline derivatives for their inhibitory effects on HCV NS3 protease. The results demonstrated that certain modifications significantly increased potency compared to acyclic analogs. For example, a macrocyclic derivative exhibited K_i values as low as 0.015 µM .
Study 2: Anticancer Activity
In preclinical studies focusing on cancer cell lines, this compound showed promising results in inducing apoptosis. Cells treated with this compound displayed increased levels of pro-apoptotic markers and decreased viability compared to untreated controls .
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
6-hydroxy-2-methoxycarbonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-18-12(17)13-6-7-2-3-9(14)4-8(7)5-10(13)11(15)16/h2-4,10,14H,5-6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGXLPINSLZGSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CC2=C(CC1C(=O)O)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















